molecular formula C8H15NO4 B190993 3-epi-Australine CAS No. 119065-82-6

3-epi-Australine

Cat. No. B190993
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-TVNFTVLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-Australine is a member of the polyhydroxylated alkaloids, which are isolated from various natural sources . It is a type of pyrrolizidine alkaloid, a class of compounds that have been found to have significant biological activity . Natural 3-epi-australine was obtained in a total of 14 synthetic steps and in 2% overall yield, all from L-xylose .


Synthesis Analysis

The synthesis of 3-epi-Australine involves a flexible method for the diastereoselective total synthesis of the pyrrolizidine alkaloids from a common chiral 2,5-dihydropyrrole precursor . The low overall yield was due to a low yielding epoxide ring-opening reaction due to a competing intramolecular epoxide ring-opening reactions involving the 3–hydroxymethyl substituent .


Molecular Structure Analysis

The structure of 3-epi-Australine was identified by X-ray crystal structure analysis . It is a polyhydroxylated pyrrolizidine alkaloid with a hydroxymethyl group at C-3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-epi-Australine include epoxidation of the double bond of the 2,5-dihydropyrrole followed by diastereoselective ring-opening reactions . Further applications of Clapés’ chemoenzymatic synthesis of highly oxygenated PAs from dihydroxyacetone are also involved .

Scientific Research Applications

Glycosidase Inhibitory Activities

3-epi-Australine, along with other polyhydroxylated pyrrolizidines and indolizidines, has been explored for its glycosidase inhibitory activities. A study by Ritthiwigrom, Nash, & Pyne (2010) detailed the synthesis of 3-epi-Australine and examined its inhibitory effects on glycosidases. This research is significant in understanding the potential biological applications of 3-epi-Australine in enzyme inhibition.

Enhancing Glycosidase Inhibition

The fluorination of 3-epi-Australine derivatives has been shown to enhance inhibition against α-glucosidase, as reported by Li et al. (2015). This modification led to an increase in the inhibitory capacity of the compound, marking a notable advancement in the manipulation of 3-epi-Australine for enhanced biological activity.

Structural Analysis and Biological Activities

In-depth structural analysis and confirmation of 3-epi-Australine and related alkaloids, along with their biological activities, have been conducted. Kato et al. (2003) provided extensive data on the structural features and glycosidase inhibitory activities of these compounds. Understanding their structural characteristics is vital for exploring their potential applications in scientific research.

Total Synthesis

The total synthesis of 3-epi-Australine has been achieved, offering insights into the synthetic pathways of this compound. The work by Ritthiwigrom, Willis, & Pyne (2010) described a flexible method for the synthesis of 3-epi-Australine, which is important for its potential production and application in various research fields.

properties

CAS RN

119065-82-6

Product Name

3-epi-Australine

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1

InChI Key

AIQMLBKBQCVDEY-TVNFTVLESA-N

Isomeric SMILES

C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO

SMILES

C1CN2C(C(C(C2C1O)O)O)CO

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO

synonyms

3-epiaustraline
7-epiaustraline
epiaustraline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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